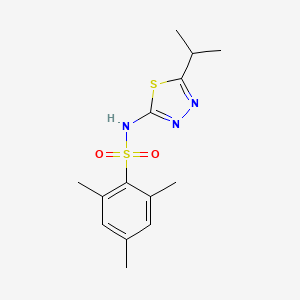
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea, also known as FMTU, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which are known to possess a wide range of biological activities. FMTU has been found to exhibit promising properties as an anticancer agent, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of topoisomerase II, which is another key enzyme involved in cell division.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and urokinase-type plasminogen activator.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea also has some limitations for lab experiments. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit some toxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of new formulations of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea that can improve its stability and reduce its toxicity. Another area of interest is the investigation of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea and to identify its molecular targets in cancer cells.
Synthesis Methods
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized by reacting 3-fluoroaniline with 4-methoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution at the isothiocyanate group, leading to the formation of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea as the final product.
Scientific Research Applications
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its potential as an anticancer agent. Several studies have reported that N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for its anticancer activity.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-18-13-7-5-11(6-8-13)16-14(19)17-12-4-2-3-10(15)9-12/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZPYOHDDXZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(4-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)






![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


